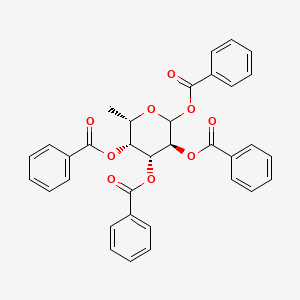

1,2,3,4-四-O-苯甲酰基-L-岩藻糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose involves strategies that aim at selective benzoylation. For instance, the synthesis of 2,3,4,6-tetra-O-benzyl-1-O-(N-benzyloxycarbonyldipeptidyl)-D-glucopyranoses illustrates the complexity and specificity required in the functionalization of sugar molecules for various applications, demonstrating the manipulability of sugar backbones for targeted chemical modifications (Keglević & Valenteković, 1974).

Molecular Structure Analysis

The molecular structure of O-benzoylated saccharides, including derivatives closely related to 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose, has been elucidated using crystallography. Studies reveal that O-benzoylation impacts bond lengths, bond angles, and torsion angles minimally for exo- and endocyclic C-C and endocyclic C-O bonds, while exocyclic C-O bonds involved in O-benzoylation are lengthened. This finding underscores the structural integrity of the saccharide core despite extensive functionalization (Turney et al., 2019).

Chemical Reactions and Properties

The introduction of benzoyl groups at strategic positions on the sugar molecule can influence the stereochemical outcome of glycosylation reactions. For example, the presence of a benzoyl group at O-3 has a pronounced effect on the efficiency of α-fucosylation, highlighting the role of protective groups in directing the stereochemistry of glycosidic bond formation (Gerbst et al., 2001).

科学研究应用

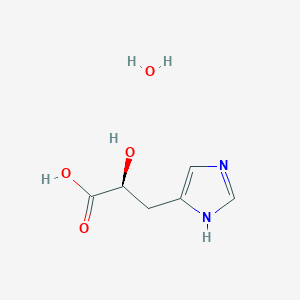

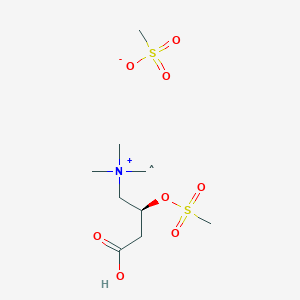

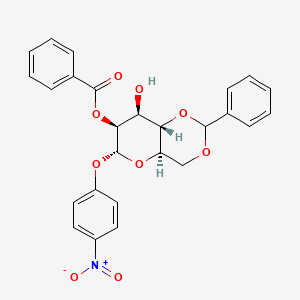

1. L-艾杜糖酸和α-L-艾杜糖苷化的制备 甲基1,2,3,4-四-O-乙酰基-α-L-艾杜糖酸酯,可由1,2,3,4-四-O-苯甲酰基-L-岩藻糖吡喃糖制备,当使用双(三氟甲磺酰)酰亚胺作为活化剂时,它是一种很好的L-艾杜糖苷化糖基供体 {svg_1}. 该反应以α-异构体为主要产物,其构型与肝素和硫酸乙酰肝素中L-艾杜糖酸单元的构型相同 {svg_2}.

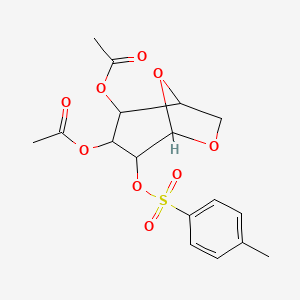

甘露糖酸的合成

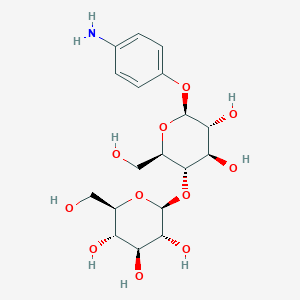

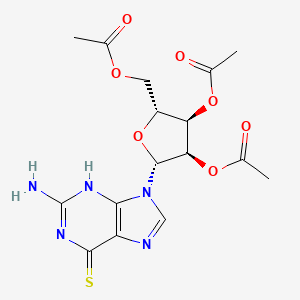

1,2,3,4-四-O-乙酰基-β-d-甘露糖酸可通过三个步骤从商业化的d-甘露糖合成 {svg_3}. 该化合物是合成糖核苷酸模拟物的关键中间体,这些模拟物用于研究支持粘液型铜绿假单胞菌中藻酸盐生物合成的生物合成机制。aeruginosa {svg_4}.

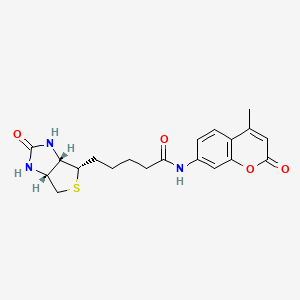

伏格列波糖/达格列净合成的中间体

1,2,3,4-四-O-苯甲酰基-L-岩藻糖吡喃糖可以用作伏格列波糖和达格列净合成的中间体 {svg_5}. 这些是用于治疗糖尿病的重要药物。

碳水化合物化学中的糖基供体

受保护的碳水化合物半缩醛,可以从1,2,3,4-四-O-苯甲酰基-L-岩藻糖吡喃糖衍生,可以转化为糖基供体或直接用作供体 {svg_6}. 它们也可以用作亲核加成反应的底物 {svg_7}.

苄基-d-甘露糖的制备

1,2,3,4-四-O-苯甲酰基-L-岩藻糖吡喃糖可用于制备2,3,4,6-四-O-苄基-α-d-吡喃葡萄糖 {svg_8}. 该化合物是合成各种复杂碳水化合物的关键中间体。

作用机制

Target of Action

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose is a specialty product used in proteomics research It is known to play a pivotal role in the synthesis of various medicinal agents and compounds with precise disease targets .

Pharmacokinetics

It is known that the compound is solid in its physical state and soluble in chloroform, dichloromethane, and ethyl acetate . This suggests that it may have good bioavailability.

Action Environment

It is recommended to store the compound at -20° c to maintain its stability .

属性

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-tribenzoyloxy-2-methyloxan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-22-27(40-30(35)23-14-6-2-7-15-23)28(41-31(36)24-16-8-3-9-17-24)29(42-32(37)25-18-10-4-11-19-25)34(39-22)43-33(38)26-20-12-5-13-21-26/h2-22,27-29,34H,1H3/t22-,27+,28+,29-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJCRSFLYYQNAK-IMLHYIKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)